Ribavirin Ribavirin Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992)
Ribavirin is a 1-ribosyltriazole that is the 1-ribofuranosyl derivative of 1,2,4-triazole-3-carboxamide. A synthetic guanosine analogue, it is an inhibitor of HCV polymerase and possesses a broad spectrum of activity against DNA and RNA viruses. It has a role as an antimetabolite, an antiviral agent, an antiinfective agent, an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an anticoronaviral agent. It is a 1-ribosyltriazole, an aromatic amide, a monocarboxylic acid amide and a primary carboxamide. It is functionally related to a 1,2,4-triazole-3-carboxamide.
Ribavirin is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis C virus infection (HCV). Ribavirin is always used in combination with other drugs.
HCV infection can be an opportunistic infection (OI) of HIV.
Producing a broad-spectrum activity against several RNA and DNA viruses, Ribavirin is a synthetic guanosine nucleoside and antiviral agent that interferes with the synthesis of viral mRNA. It is primarily indicated for use in treating hepatitis C and viral hemorrhagic fevers. HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. It is reported that ribavirin might be only effective in early stages of viral hemorrhagic fevers including Lasser fever, Crimean-Congo hemorrhagic fever, Venezuelan hemorrhagic fever, and Hantavirus infection. Ribavirin is a prodrug that is metabolized into nucleoside analogs that blocks viral RNA synthesis and viral mRNA capping. Before the development of newer drugs, ribavirin and [DB00008]/[DB00022] dual therapy was considered the first-generation and standard antiviral treatment. The dual therapy was administered for 48 weeks in patients with genotype 1, 4, 5, and 6, and 24 weeks in patients with genotype 2 and 3. Newer drugs developed as Hepatitis C viral infection treatments can be used to reduce or eliminate the use of ribavirin, which are associated with serious adverse effects. They also improve therapeutic efficacy in patients with failed [DB00008]/[DB00022] and ribavirin-based therapy. The potential use of ribavirin as a treatment for acute myeloid leukemia is currently under investigation. According to 2017 American Association for the Study of Liver Diseases (AASLD) and 2015 consensus guidelines from the Canadian Association for the Study of the Liver (CASL), ribavirin is typically used as an adjunct therapy to various first-line and second-line combination therapies recommended for each genotypes. Ribavirin is added to decrease relapse rates by accelerating viral clearance early in the treatment course. When used to treat Hepatitis C virus (HCV) infections, it is always used as a part of combination therapies as ribavirin monotherapy is not efficacious in the treatment of chronic hepatitis C infection. Additionally, including ribavirin in the regimen can increase the risk of anemia. In HCV genotye 1/2/3/4/5/6 patients, ribavirin can be used in combination therapy involving [DB09102] and [DB08934], Eplusa ([DB08934], [DB11613]), Harvoni ([DB08934], [DB09027]), [DB06290] and [DB08934], Viekira Pak ([DB09296], [DB09297], [DB00503], [DB09183]), Technivie ([DB00503], [DB09296], [DB09297]) and Zepatier ([DB11574], [DB11575]). Addition of weight-based ribavirin to Technivie therapy increased sustained virologic response after 12 weeks of daily therapy (SVR12) from 90% to 97% in patients with HCV genotype 1a and 90.9% to 100% in HCV genotype 4 patients. Zepatier therapy along with ribavirin improved SVR in HCV genotype 5 patients. Combination therapy of ribavirin and [DB00008] results in the SVR of 44% in patients with genotype 1 infection and 70% in patients with genotype 2-6. The inclusion of ribavirin in the combination therapies depend on individual patient's profile, for example if HCV genotype 3 patient has a Y93H genetic variant and compensated cirrhosis.
Ribavirin is a Nucleoside Analog Antiviral.
Ribavirin is a nucleoside analogue and antiviral agent used in therapy of chronic hepatitis C and other flavivirus infections. Ribavirin has not been associated with clinically apparent liver injury.
Ribavirin is a natural product found in Cladosporium sphaerospermum, Stachybotrys chartarum, and Aspergillus terreus with data available.
Ribavirin is a synthetic nucleoside analog of ribofuranose with activity against hepatitis C virus and other RNA viruses. Ribavirin is incorporated into viral RNA, thereby inhibiting viral RNA synthesis, inducing viral genome mutations, and inhibiting normal viral replication.
Ribavirin can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A nucleoside antimetabolite antiviral agent that blocks nucleic acid synthesis and is used against both RNA and DNA viruses.
Brand Name: Vulcanchem
CAS No.: 36791-04-5
VCID: VC0541382
InChI: InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1
SMILES: O=C(C1=NN([C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)C=N1)N
Molecular Formula: C8H12N4O5
Molecular Weight: 244.20 g/mol

Ribavirin

CAS No.: 36791-04-5

Cat. No.: VC0541382

Molecular Formula: C8H12N4O5

Molecular Weight: 244.20 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ribavirin - 36791-04-5

CAS No. 36791-04-5
Molecular Formula C8H12N4O5
Molecular Weight 244.20 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Standard InChI InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1
Standard InChI Key IWUCXVSUMQZMFG-AFCXAGJDSA-N
Isomeric SMILES C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N
SMILES O=C(C1=NN([C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)C=N1)N
Canonical SMILES C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
Appearance Solid powder
Colorform Colorless
White crystalline powde
Melting Point 345 to 349 °F (NTP, 1992)
174-176 °C
166-168 °C (aq ethanol); 174-176 °C (ethanol).
174 - 176 °C

Chemical Structure and Pharmacological Classification

Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is a guanosine analog distinguished by its triazole carboxamide moiety replacing the purine ring . This structural modification enables ribavirin to mimic natural nucleosides, facilitating its incorporation into viral RNA and interference with replication processes. The compound exists as a prodrug that undergoes intracellular phosphorylation to its active metabolites: ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP) .

Pharmacokinetically, ribavirin exhibits linear absorption kinetics with a bioavailability of 64% in oral formulations . Peak plasma concentrations occur 1.5 hours post-administration, followed by a biphasic elimination profile—initial distribution half-life of 3.7 hours and terminal elimination half-life of 100 hours . The drug’s volume of distribution (Vd) ranges from 2,000 to 4,000 L, reflecting extensive tissue penetration, particularly in red blood cells where concentrations exceed plasma levels by 60-fold .

Mechanisms of Antiviral Action

Direct Viral Inhibition Through RNA Incorporation

Ribavirin triphosphate (RTP) competitively inhibits viral RNA-dependent RNA polymerases (RdRp) by mimicking guanosine triphosphate (GTP). Structural studies demonstrate RTP binding to the active site of HCV NS5B polymerase, inducing chain termination during RNA elongation . This mechanism is concentration-dependent, with 50% effective concentrations (EC50) against Lassa virus (LASV) ranging from 0.6 to 21.72 μg/mL in vitro .

Table 1: Ribavirin’s In Vitro Efficacy Against Select Viruses

VirusEC50 (μg/mL)EC90 (μg/mL)Cell Type
Lassa (Josiah)0.6–21.721.5–29Vero, Huh7
RSV3.74N/AHeLa
Influenza A/H1N11.2–20N/AMDCK

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

Ribavirin monophosphate (RMP) acts as a competitive inhibitor of IMPDH, the rate-limiting enzyme in guanosine biosynthesis. This depletes intracellular GTP pools, impairing viral RNA synthesis and protein translation . In HCV-infected cells, GTP levels decrease by 40–60% at therapeutic ribavirin concentrations (10–15 μM) .

Immunomodulatory Effects

Ribavirin shifts T-helper cell responses from Th2 to Th1 dominance, enhancing interferon-γ production and upregulating interferon-stimulated genes (ISGs) . In respiratory syncytial virus (RSV)-infected A549 cells, ribavirin (10 μg/mL) reduces pro-inflammatory cytokines:

  • IL-6: 87% reduction

  • MIP-1α: 97% reduction

  • RANTES: 81% reduction

Error Catastrophe Induction

By increasing viral RNA mutation rates (10^-3 to 10^-4 substitutions per site), ribavirin pushes viral quasispecies beyond survival thresholds. This mutagenic effect is particularly pronounced in HCV, where ribavirin increases transition mutations (A→G, U→C) by 3-fold .

Clinical Applications and Dosing Regimens

Hepatitis C Virus (HCV)

Ribavirin remains integral to HCV therapy, particularly in genotype 3 cirrhosis where it shortens treatment duration when combined with sofosbuvir . Standard dosing (1,000–1,200 mg/day) achieves trough concentrations of 1.7–2.3 μg/mL, correlating with sustained virologic response (SVR) rates of 70–80% in interferon-based regimens .

Viral Hemorrhagic Fevers

For Lassa fever, intravenous ribavirin (30 mg/kg loading dose followed by 16 mg/kg q6h × 4 days) achieves mean serum concentrations of 7.8 μg/mL—below the EC90 for most LASV strains . Mortality reduction in observational studies (from 55% to 15%) contrasts with pharmacokinetic models showing therapeutic coverage gaps:

  • Time > EC50: <20% of dosing interval

  • Time > EC90: <10%

Pharmacokinetic Challenges and Toxicity

Absorption and Distribution

Oral bioavailability varies widely (45–64%) due to first-pass metabolism and saturable intestinal transporters . Concomitant food intake increases AUC by 70%, necessitating standardized administration .

Metabolism and Elimination

Ribavirin undergoes reversible phosphorylation in erythrocytes, creating a reservoir that prolongs its half-life. Renal clearance (30–40% of dose) occurs via glomerular filtration and organic anion transporters . Dose reductions are mandatory in renal impairment (CrCl <50 mL/min) .

Adverse Effects

Hemolytic anemia occurs in 60–80% of patients, stemming from erythrocyte ATP depletion and oxidative damage . Other toxicities include:

  • Teratogenicity: Category X pregnancy risk

  • Pulmonary toxicity: Bronchospasm in 15% of aerosol recipients

  • Neuropsychiatric effects: Insomnia, depression in 20–30% of HCV patients

Controversies and Emerging Research

Efficacy in Lassa Fever Revisited

Pharmacokinetic modeling reveals that standard regimens fail to maintain serum concentrations above LASV’s mean EC90 (15 μg/mL) . In one study, IV ribavirin achieved mean levels of 7.8 μg/mL—insufficient for sustained viral suppression . This aligns with clinical data showing no mortality benefit in randomized trials, contrasting earlier observational studies .

Novel Analogues and Formulations

Second-generation IMPDH inhibitors (e.g., EICAR) demonstrate improved potency (EC50 1.2 μM vs. 3.74 μM for ribavirin against RSV) but higher cytotoxicity . Nanoparticle formulations aim to improve lung delivery for RSV while reducing systemic exposure .

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